2-(Aminomethyl)-5-chloroaniline
Overview
Description
2-(Aminomethyl)-5-chloroaniline: is an organic compound with the molecular formula C7H9ClN2 It is a derivative of aniline, where the amino group is substituted at the second position with a methyl group and a chlorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-chloroaniline can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitrobenzaldehyde with formaldehyde and ammonium chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The reaction conditions typically involve:
Condensation Reaction: 5-chloro-2-nitrobenzaldehyde is reacted with formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide.
Reduction: The resulting nitro compound is then reduced using a reducing agent like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation for the reduction step is preferred due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or amines in the presence of a suitable solvent like ethanol or water.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(Aminomethyl)-5-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-chloroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chloro groups allows for interactions with various molecular targets, potentially affecting cellular processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
2-(Aminomethyl)-5-chloroaniline can be compared with other similar compounds such as:
2-(Aminomethyl)aniline: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Chloro-2-nitroaniline: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.
2-(Aminomethyl)-4-chloroaniline: The position of the chloro substituent is different, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(aminomethyl)-5-chloroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQMTVOAGWOGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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